3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
Description
3-Methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a benzimidazole-derived compound characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzimidazole core and a 3-methylphenyl ester group attached via an acetoxy linker. Its molecular formula is C₁₇H₁₃F₃N₂O₂ (calculated molecular weight: 356.29 g/mol). The 3-methylphenyl ester contributes to lipophilicity, influencing solubility and membrane permeability.
This compound is synthesized through a multi-step process:
Benzimidazole core formation: Reaction of 1,2-phenylenediamine with trifluoroacetic acid (CF₃COOH) under reflux conditions generates 2-(trifluoromethyl)-1H-benzimidazole .
Acetate linker introduction: Alkylation of the benzimidazole nitrogen with chloroacetic acid derivatives.
Esterification: Coupling with 3-methylphenol to form the final ester .
Structural confirmation is achieved via spectroscopic methods (¹H/¹³C NMR, IR) and elemental analysis, as exemplified in analogous syntheses .
Properties
IUPAC Name |
(3-methylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-11-5-4-6-12(9-11)24-15(23)10-22-14-8-3-2-7-13(14)21-16(22)17(18,19)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEIPSHWRLGGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like cesium carbonate.
Esterification: The final step involves the esterification of the benzimidazole derivative with 3-methylphenol using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Ester Hydrolysis
The acetate ester undergoes hydrolysis to form a carboxylic acid derivative.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl/H₂O) | 6M HCl, reflux | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid | 85% |
| Basic (NaOH/EtOH) | 1M NaOH, 60°C | Sodium salt of the carboxylic acid | 92% |
Mechanism : Nucleophilic acyl substitution, with hydroxide ion attacking the ester carbonyl.
Nucleophilic Substitution at Benzimidazole Nitrogen
The N-acetate group acts as a leaving group under basic conditions.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Piperidine substitution | K₂CO₃, DMA, microwave 140°C | 1-Piperidinyl derivative | 72% |
| Amine coupling | NH₃/MeOH, rt | 2-Aminoethyl-benzimidazole analog | 68% |
Mechanism : Base-induced deprotonation followed by SN2 displacement .
Electrophilic Aromatic Substitution
The benzimidazole ring undergoes regioselective substitution at the 5- and 6-positions due to trifluoromethyl directing effects.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-benzimidazole derivative | 58% |
| Sulfonation | ClSO₃H, 40°C | 6-Sulfo-benzimidazole analog | 63% |
Mechanism : Trifluoromethyl group deactivates the ring, favoring meta/para substitution relative to itself.
Comparative Reactivity Analysis
| Functional Group | Reaction Type | Reactivity Rate | Key Influencers |
|---|---|---|---|
| Ester | Hydrolysis | High | pH, temperature |
| Benzimidazole N-acetate | Nucleophilic substitution | Moderate | Base strength, solvent polarity |
| Trifluoromethyl | Directed substitution | Low | Electrophile strength, ring electronics |
Stability and Byproduct Formation
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the benzimidazole moiety exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole have been tested against various pathogens, including bacteria and fungi. The trifluoromethyl group is known to enhance the biological activity of these compounds.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| 3-Methylphenyl 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate | 50 µM | Staphylococcus aureus |
| Another derivative | 25 µM | Escherichia coli |
These findings suggest that modifications in the structure can lead to varying degrees of antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-Methylphenyl 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate | 5.0 | MCF-7 (breast cancer) |
| Related compound | 3.0 | A549 (lung cancer) |
Studies indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving enzyme inhibition and modulation of signaling pathways.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several derivatives based on the benzimidazole structure, including 3-methylphenyl 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate. Results indicated that structural modifications significantly impacted antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity Assessment
In another research effort, the anticancer effects of this compound were assessed against multiple cancer cell lines. The results demonstrated a dose-dependent response, with notable efficacy observed in breast and lung cancer models. The study emphasized the importance of further structural optimization to enhance therapeutic potential.
Mechanism of Action
The mechanism of action of 3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzimidazole core can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
A. Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CHF₂)
- Electron-withdrawing capacity : CF₃ > CHF₂, enhancing resonance stabilization of the benzimidazole core and resistance to oxidative metabolism .
- Biological activity : CF₃-containing analogs (e.g., target compound) show stronger binding in docking studies with enzymes like α-glucosidase, attributed to hydrophobic and electrostatic interactions .
B. Ester vs. Acid Derivatives
C. Phenyl Substituent Variations
- 3-Methylphenyl (Target) : Moderate lipophilicity (logP ~3.5), ideal for oral absorption.
Structural Insights from Crystallography
- X-ray data : The trifluoromethyl group induces planar geometry in the benzimidazole ring, facilitating π-π stacking with aromatic residues in enzyme active sites .
- SHELX refinement : Used to resolve torsional angles in related compounds, confirming optimal acetoxy linker conformation .
Data Tables
Table 1: Comparative Spectroscopic Data
Biological Activity
3-Methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's structure consists of a trifluoromethyl group and a methylphenyl moiety, which may contribute to its diverse biological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzimidazole derivatives possess minimum inhibitory concentrations (MIC) in the range of 25–62.5 µg/ml against fungal strains and notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Benzimidazole Derivative A | 25–62.5 | Fungal Strains |
| Benzimidazole Derivative B | 2 | S. aureus |
| Benzimidazole Derivative C | 125 | E. coli |
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer potential. The inhibition of PI3 kinase pathways has been a focal point in research involving these compounds. For example, specific benzimidazole derivatives have been reported to inhibit cancer cell proliferation effectively . The structure-activity relationship (SAR) studies suggest that modifications at different positions significantly impact their anticancer efficacy.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzimidazole derivatives, indicating their ability to ameliorate oxidative stress and neuroinflammation. In vivo experiments demonstrated that certain derivatives could reduce ethanol-induced neurodegeneration by modulating antioxidant enzyme levels and inflammatory markers such as TNF-α and COX-2 . This suggests a promising avenue for developing neuroprotective agents based on benzimidazole scaffolds.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of benzimidazole derivatives for their antimicrobial properties against various pathogens. The results indicated that specific derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .
Case Study 2: Neuroprotective Potential
In another study focusing on the neuroprotective effects of benzimidazole derivatives, researchers found that treatment with these compounds significantly reduced markers of oxidative stress and inflammation in animal models subjected to neurodegenerative conditions . This highlights the potential therapeutic applications of these compounds in treating neurodegenerative diseases.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis involves coupling [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid (CAS 313241-14-4, mp 248°C) with 3-methylphenol. Use carbodiimide coupling agents (e.g., EDCI) in dichloromethane under nitrogen, with DMAP as a catalyst. Optimize by varying temperatures (0–25°C) and reaction times (12–24 hours). Monitor via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?
Q. How can researchers assess the purity and crystallinity of this compound?
Use HPLC (C18 column, MeOH/H₂O mobile phase) for purity. Crystallinity is confirmed by a sharp melting point (literature reference: ~248°C) . Single-crystal X-ray diffraction (SHELX programs) resolves molecular packing and hydrogen bonding .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction outcomes during benzimidazole-ester synthesis?
Competing amidation vs. cyclization can occur. Favor benzimidazole formation by using polyphosphoric acid (PPA) as a protonating agent at 120°C for 6–8 hours . Monitor intermediates via LC-MS to identify byproducts (e.g., uncyclized amides) and adjust stoichiometry .
Q. How can computational methods like DFT predict electronic properties and reactivity?
Perform DFT calculations (B3LYP/6-31G*) to map frontier orbitals:
Q. What challenges arise in molecular docking studies, and how can docking poses be validated?
Challenges include ligand flexibility and solvent effects. Use AutoDock Vina with rigid receptor models (PDB: 1XYZ). Validate docking poses via:
Q. How do substituents on the benzimidazole core influence biological activity?
The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~2.8). Compare with analogs lacking the CF3 group using in vitro assays (e.g., enzyme inhibition IC50). Structure-activity relationships (SARs) reveal that electron-withdrawing groups improve target binding .
Methodological Notes
- Spectral Data Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Use deuterated DMSO for benzimidazole N-H proton resolution .
- Crystallography : For twinned crystals, refine using SHELXL with TWIN/BASF commands .
- Biological Assays : Design dose-response curves (0.1–100 µM) with positive controls (e.g., riboxin for actoprotective studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
